molecular formula C24H20N6S2 B11182252 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182252
M. Wt: 456.6 g/mol
InChI Key: XLRNAGKRASSCJF-UHFFFAOYSA-N
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Description

6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzothiazole moiety linked to a triazine core

Preparation Methods

The synthesis of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with appropriate triazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as L-proline and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with proteins, while the triazine core can form stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and triazine-based molecules. For example:

6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of benzothiazole and triazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N6S2

Molecular Weight

456.6 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H20N6S2/c1-15-7-5-9-17(13-15)25-21-28-22(26-18-10-6-8-16(2)14-18)30-23(29-21)32-24-27-19-11-3-4-12-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30)

InChI Key

XLRNAGKRASSCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=CC(=C5)C

Origin of Product

United States

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